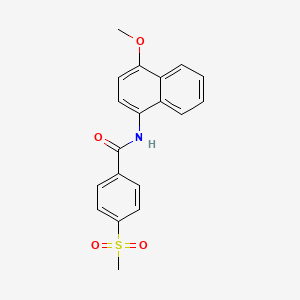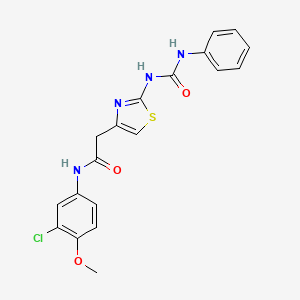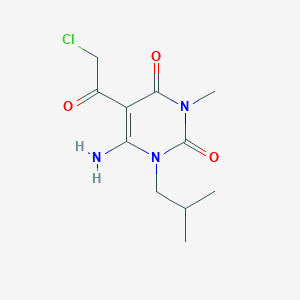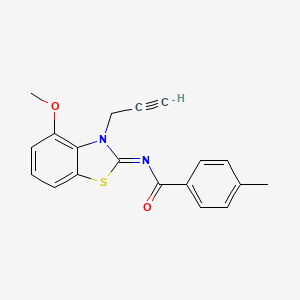![molecular formula C11H20FN5O B2380718 4-Amino-N-[3-(dimethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide CAS No. 2101200-86-4](/img/structure/B2380718.png)
4-Amino-N-[3-(dimethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-N-[3-(dimethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C11H20FN5O and a molecular weight of 257.31 g/mol . This compound is known for its unique structure, which includes a pyrazole ring substituted with an amino group, a dimethylamino propyl chain, and a fluoroethyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
The synthesis of 4-Amino-N-[3-(dimethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide involves several stepsThe reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and reagents like sodium hydride or potassium carbonate . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
4-Amino-N-[3-(dimethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
科学研究应用
4-Amino-N-[3-(dimethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of 4-Amino-N-[3-(dimethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
4-Amino-N-[3-(dimethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
4-Amino-N-[3-(dimethylamino)propyl]-1-(2-chloroethyl)-1H-pyrazole-3-carboxamide: This compound has a similar structure but with a chloroethyl group instead of a fluoroethyl group. It may exhibit different reactivity and biological activity due to the presence of the chlorine atom.
4-Amino-N-[3-(dimethylamino)propyl]-1-(2-bromoethyl)-1H-pyrazole-3-carboxamide: This compound contains a bromoethyl group, which may lead to different chemical and biological properties compared to the fluoroethyl derivative.
属性
IUPAC Name |
4-amino-N-[3-(dimethylamino)propyl]-1-(2-fluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FN5O/c1-16(2)6-3-5-14-11(18)10-9(13)8-17(15-10)7-4-12/h8H,3-7,13H2,1-2H3,(H,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMQQNWJCLWXGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=NN(C=C1N)CCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2380636.png)


![6-Ethyl-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2380641.png)


![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide](/img/structure/B2380647.png)

![N-(2-(diethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2380650.png)


![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4-diethoxybenzoate](/img/structure/B2380655.png)
![N-tert-butyl-2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2380657.png)

